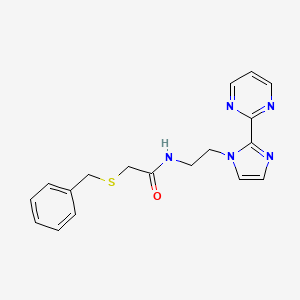![molecular formula C18H16N6O2 B2943072 4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081140-69-3](/img/structure/B2943072.png)
4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . For similar compounds, single crystal X-ray diffraction has been used to determine the structure . Theoretical methods such as DFT and HF modeling techniques have also been used to compare the experimental and theoretical compatibility .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activities : Research has been conducted on various derivatives of 1,2,4-triazoles and 1,3,4-oxadiazoles, with findings indicating their antimicrobial properties. In particular, studies have shown that compounds synthesized from these derivatives exhibit good to moderate antimicrobial activity, suggesting their potential application in developing antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009); (Hu, Xie, Xu, Huang, Zhang, & Huang, 2005).
Synthesis and Characterization
- Synthesis of Heterocyclic Derivatives : The synthesis of various heterocyclic derivatives, including those with 1,2,4-triazole and 1,3,4-oxadiazole rings, has been explored. These studies provide valuable insights into the chemical properties and potential applications of these compounds in scientific research (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Application in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Research on bis(1,3,4-oxadiazole) systems like PDPyDP, which contain pyridine and oxadiazole, has shown their application in fabricating more efficient OLEDs. This suggests potential applications of similar compounds in the field of organic electronics (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Antifungal and Antibacterial Properties
- Antifungal and Antibacterial Agents : Derivatives containing the 1,3,4-oxadiazole and 1,2,4-triazole units have shown significant antifungal and antibacterial activities, indicating their potential use in developing new antimicrobial drugs (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).
Anticancer Activity
- Potential in Cancer Research : Some derivatives of 1,3,4-oxadiazoles and 1,2,4-triazoles have been explored for their anticancer properties, suggesting their potential application in cancer research and treatment. These studies highlight the diverse biological activities and potential therapeutic applications of these compounds (Redda & Gangapuram, 2007).
properties
IUPAC Name |
2-[5-ethyl-1-(4-methoxyphenyl)triazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-3-15-16(18-22-21-17(26-18)12-8-10-19-11-9-12)20-23-24(15)13-4-6-14(25-2)7-5-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVVVJARJSRZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

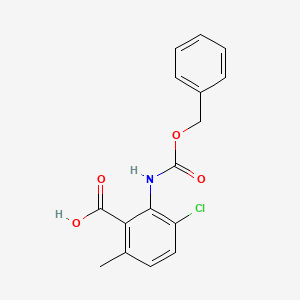
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)
![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)
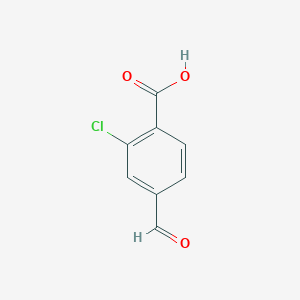

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)
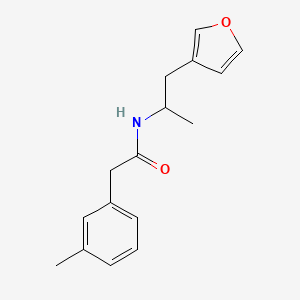
![4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2943006.png)
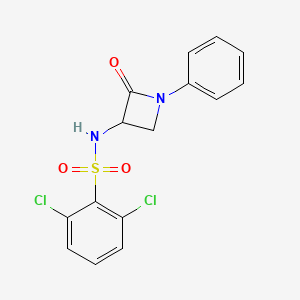
![3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2943009.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide](/img/structure/B2943010.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2943011.png)
